![molecular formula C10H13NS B13260878 3-[(4-Methylphenyl)sulfanyl]azetidine](/img/structure/B13260878.png)
3-[(4-Methylphenyl)sulfanyl]azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Methylphenyl)sulfanyl]azetidine is an organic compound with the molecular formula C10H13NS and a molecular weight of 179.28 g/mol It is characterized by the presence of an azetidine ring substituted with a 4-methylphenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-[(4-Methylphenyl)sulfanyl]azetidine, can be achieved through several methods. One efficient approach is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . This reaction is known for its high regio- and stereoselectivity, making it a valuable method for constructing four-membered rings.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of azetidine synthesis can be applied. Industrial production would likely involve optimizing the aza Paternò–Büchi reaction or other nucleophilic substitution reactions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-[(4-Methylphenyl)sulfanyl]azetidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like halides, amines, or thiols can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Its potential pharmacological properties are of interest for drug discovery and development.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-Methylphenyl)sulfanyl]azetidine involves its interaction with molecular targets through its azetidine ring and sulfanyl group. These interactions can affect various biochemical pathways, potentially leading to biological activity. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Azetidine: The parent compound, which lacks the 4-methylphenylsulfanyl group.
3-[(Phenyl)sulfanyl]azetidine: Similar structure but with a phenyl group instead of a 4-methylphenyl group.
3-[(4-Methylphenyl)sulfanyl]pyrrolidine: A five-membered ring analog with similar substituents.
Uniqueness: 3-[(4-Methylphenyl)sulfanyl]azetidine is unique due to the presence of both the azetidine ring and the 4-methylphenylsulfanyl group. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C10H13NS |
|---|---|
Molecular Weight |
179.28 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfanylazetidine |
InChI |
InChI=1S/C10H13NS/c1-8-2-4-9(5-3-8)12-10-6-11-7-10/h2-5,10-11H,6-7H2,1H3 |
InChI Key |
BYSYVHAXGXUBLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


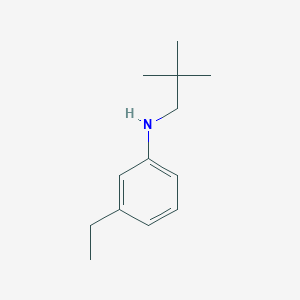
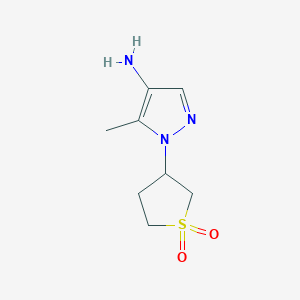
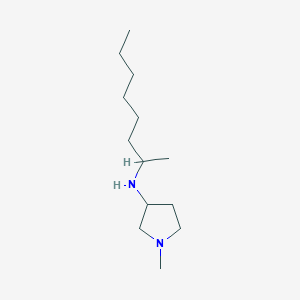
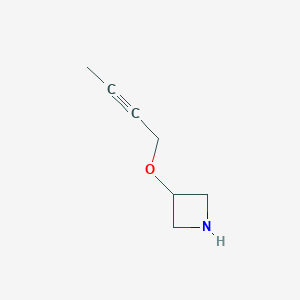
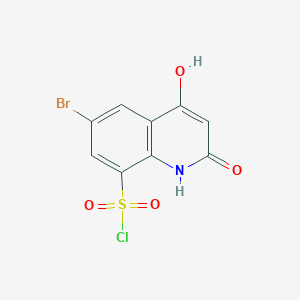
![2-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13260822.png)
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole](/img/structure/B13260826.png)

![2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine hydrochloride](/img/structure/B13260843.png)
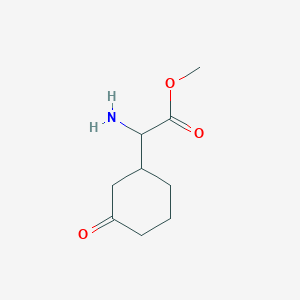

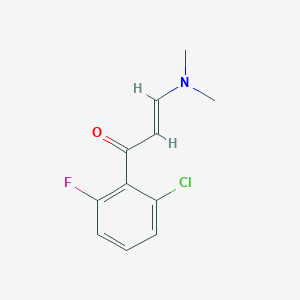
![n-Cyclobutylbenzo[d][1,3]dioxol-5-amine](/img/structure/B13260870.png)
![3-[(Propan-2-yloxy)methyl]-6-oxabicyclo[3.1.0]hexane](/img/structure/B13260872.png)
